molecular formula C30H35N7O3S B3006938 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 896698-40-1

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide

カタログ番号: B3006938
CAS番号: 896698-40-1
分子量: 573.72
InChIキー: NEXZUUWJLGGAPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide features a complex heterocyclic framework comprising a triazoloquinazoline core, a pyrazole-ethyl substituent, and a 3,4-dimethoxyphenylethyl amide group.

特性

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N7O3S/c1-6-26(29(38)31-15-13-21-11-12-24(39-4)25(18-21)40-5)41-30-32-23-10-8-7-9-22(23)28-33-27(35-37(28)30)14-16-36-20(3)17-19(2)34-36/h7-12,17-18,26H,6,13-16H2,1-5H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXZUUWJLGGAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide typically involves multi-step organic synthesis. The process may include:

    Formation of the triazoloquinazoline core: This step involves the cyclization of appropriate precursors under specific conditions.

    Attachment of the pyrazole moiety: This can be achieved through nucleophilic substitution or other suitable reactions.

    Introduction of the dimethoxyphenyl group: This step may involve Friedel-Crafts alkylation or other aromatic substitution reactions.

    Final coupling and purification: The final product is obtained through coupling reactions and purified using chromatographic techniques.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis and purification systems, as well as the development of scalable reaction conditions.

化学反応の分析

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

科学的研究の応用

Chemical Composition and Structure

The compound features multiple heterocyclic structures including triazoles and quinazolines, which are known for their diverse biological activities. The presence of the 3,4-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest. Studies on related compounds have demonstrated their ability to target cancer cell lines effectively .

Anti-inflammatory Effects

The incorporation of pyrazole and quinazoline moieties has been associated with anti-inflammatory activities. Compounds containing these structural elements have been reported to reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Antimicrobial Properties

Compounds with similar heterocyclic frameworks have shown broad-spectrum antimicrobial activity. The presence of sulfur in the structure may enhance the compound's efficacy against bacterial strains by disrupting cellular processes .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties. This is particularly relevant for conditions such as Alzheimer's disease where oxidative stress plays a critical role. The antioxidant potential of related compounds indicates a pathway for further exploration .

Case Study 1: Antiulcer Activity

A series of derivatives were synthesized and tested for their ability to prevent water-immersion stress-induced gastric ulceration in rats. Among these derivatives, compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide exhibited significant antiulcer activity, indicating a potential therapeutic application for gastrointestinal disorders .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines demonstrated that certain derivatives significantly inhibited cell proliferation compared to control groups. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

作用機序

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA/RNA: Interaction with genetic material, affecting gene expression or replication.

類似化合物との比較

Structural Comparison with Analogous Compounds

Core Structural Similarities and Modifications

The target compound shares its triazoloquinazoline core with analogs such as 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide (hereafter Compound A ). Key differences lie in the amide substituents:

  • Target Compound : 3,4-Dimethoxyphenylethyl group.
  • Compound A : Furan-2-ylmethyl group .
Table 1: Structural and Molecular Comparison
Property Target Compound Compound A
Molecular Formula C₂₉H₃₅N₇O₅S* C₂₇H₃₁N₇O₄S
Molecular Weight ~618–620 g/mol* 549.6 g/mol
Key Substituents 3,4-Dimethoxyphenylethyl Furan-2-ylmethyl
Lipophilicity (LogP) Higher* Moderate

*Estimated based on structural differences.

Functional Group Impact

  • Pyrazole-Ethyl Chain: Common to both compounds; pyrazole moieties are known to contribute to selective receptor interactions, particularly with adenosine A₂A and A₃ subtypes .

Pharmacological and Receptor Binding Insights

Adenosine Receptor Interactions

Adenosine receptors (A₁, A₂A, A₂B, A₃) are differentially regulated by endogenous ligands and synthetic agonists/antagonists. The triazoloquinazoline scaffold in the target compound resembles adenosine receptor ligands, with the following hypotheses:

  • A₂A/A₃ Selectivity: The pyrazole-ethyl group may favor interactions with A₃ receptors, which are activated by inosine and exhibit lower ligand selectivity .
  • Dimethoxy Substituents : Could enhance binding to A₂A receptors due to steric and electronic complementarity .
Table 2: Hypothesized Receptor Affinities
Receptor Subtype Target Compound Affinity* Compound A Affinity*
A₁ Moderate Low
A₂A High Moderate
A₃ High Low

*Based on structural analogs and adenosine receptor pharmacology .

Pharmacokinetic Considerations

  • Solubility : The dimethoxy groups in the target compound may reduce aqueous solubility compared to Compound A’s furan group, necessitating formulation optimization.
  • Metabolic Stability : The bulkier 3,4-dimethoxyphenyl group could slow hepatic metabolism, extending half-life relative to Compound A.

生物活性

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide
  • Molecular Formula : C₁₈H₂₃N₅O₃S
  • Molecular Weight : 385.48 g/mol

The compound exhibits several biological activities primarily attributed to its structural components:

  • Anti-inflammatory Properties : The pyrazole moiety is known for its anti-inflammatory effects. Studies have shown that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .
  • Anticancer Activity : Research indicates that compounds with triazole and quinazoline rings possess significant anticancer properties. They act by inhibiting key signaling pathways involved in cancer cell proliferation and survival .
  • Antioxidant Effects : The presence of methoxy groups in the phenyl ring contributes to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Pyrazole DerivativeMCF73.79
Triazole CompoundA54926
QuinazolineHepG249.85

These findings suggest that the compound may exhibit similar cytotoxicity against cancerous cells.

Case Study 1: Anticancer Screening

A study conducted on a series of pyrazole derivatives demonstrated significant activity against the HepG2 liver cancer cell line. The compound exhibited an IC50 value of approximately 17.82 mg/mL, indicating a promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of related compounds, it was found that the incorporation of triazole rings enhances the inhibitory effect on COX enzymes. This suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide could also possess similar anti-inflammatory capabilities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。